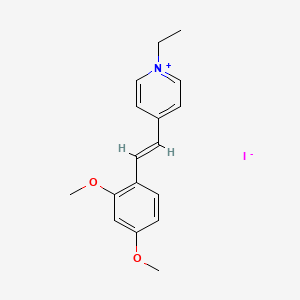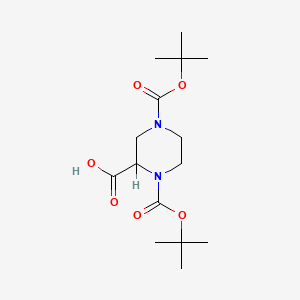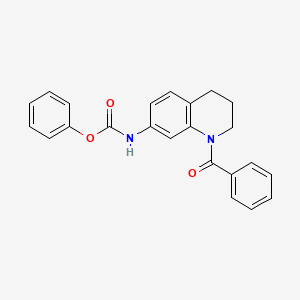![molecular formula C10H16O2 B2651281 3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287285-45-2](/img/structure/B2651281.png)
3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a type of bicyclo[1.1.1]pentane derivative . Bicyclo[1.1.1]pentanes are structurally unique compounds that exhibit diverse chemistry . They consist of two cyclopropane rings fused through a common C–C bond .
Synthesis Analysis
Bicyclo[1.1.1]pentanes are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . A practical metal-free homolytic aromatic alkylation protocol has been reported for the synthesis of a potentially useful bicyclo[1.1.1]pentane building block .Molecular Structure Analysis
Bicyclo[1.1.1]pentanes are a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond . The fused bicyclic structure is highly strained .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes are valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems . They have been widely explored due to their ready accessibility and facility of ring-opening reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .Zukünftige Richtungen
The chemistry and applications of bicyclo[1.1.1]pentanes remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This indicates a promising future direction for the study and application of these compounds.
Eigenschaften
IUPAC Name |
3-butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-7(2)9-4-10(5-9,6-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGNFUWFUEANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651198.png)
![2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2651199.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2651217.png)



